Fumigaclavine A Fumigaclavine A CID 12309935 is a natural product found in Penicillium commune, Aspergillus tamarii, and Aspergillus fumigatus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687752
InChI: InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3
SMILES: CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol

Fumigaclavine A

CAS No.:

Cat. No.: VC13687752

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Fumigaclavine A -

Specification

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
IUPAC Name (7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl) acetate
Standard InChI InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3
Standard InChI Key GJSSYQDXZLZOLR-UHFFFAOYSA-N
SMILES CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
Canonical SMILES CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
Melting Point 84 - 85 °C

Introduction

Chemical Identity and Structural Properties

Fumigaclavine A, systematically named (8β,9β)-6,8-dimethylergolin-9-yl acetate, is a clavine-type ergot alkaloid with a molecular formula of C18H23N2O2\text{C}_{18}\text{H}_{23}\text{N}_2\text{O}_2 and a molecular weight of 299.4 g/mol . Its protonated form, fumigaclavine A(1+), predominates at physiological pH (7.3) due to the tertiary amine group’s protonation . The compound’s structure comprises a tetracyclic ergoline scaffold modified by methyl groups at positions C-6 and C-8, an acetate moiety at C-9, and a planar indole nucleus (Figure 1) .

Stereochemical Configuration

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the trans-fused C/D ring system (8β,9β configuration), which imposes conformational constraints critical for biological activity . The acetate group at C-9 enhances hydrophobicity, influencing membrane permeability and protein interactions .

Table 1: Key Physicochemical Properties of Fumigaclavine A

PropertyValue
Molecular FormulaC18H23N2O2\text{C}_{18}\text{H}_{23}\text{N}_2\text{O}_2
Molecular Weight299.4 g/mol
Ionization State (pH 7.3)Protonated (1+)
Major Functional GroupsIndole, tertiary amine, acetate ester
SolubilityLipophilic, sparingly soluble in water

Biosynthesis in Aspergillus fumigatus

Fumigaclavine A biosynthesis occurs via a conserved ergot alkaloid pathway encoded by a 22 kb gene cluster in A. fumigatus . This cluster includes 11 open reading frames (ORFs), seven of which share homology with genes from Claviceps purpurea’s ergot alkaloid pathway . Key enzymatic steps involve:

Early Pathway: Chanoclavine-I Aldehyde to Festuclavine

The pathway initiates with L-tryptophan, which undergoes prenylation by dimethylallyltryptophan synthase (FgaPT2) to form dimethylallyltryptophan (DMAT) . Subsequent oxidations and cyclizations yield chanoclavine-I aldehyde, a branch-point intermediate . In A. fumigatus, this aldehyde is reduced to festuclavine by festuclavine synthase (FgaFS), a short-chain dehydrogenase .

Late Modifications: Festuclavine to Fumigaclavine A

Festuclavine undergoes two enzymatic transformations:

  • Methylation: A SAM-dependent methyltransferase (FgaMT) catalyzes C-8 methylation.

  • Acetylation: An acetyl-CoA-dependent acyltransferase (FgaAT) installs the C-9 acetate group, yielding fumigaclavine A .

Table 2: Enzymes in Fumigaclavine A Biosynthesis

EnzymeGeneFunctionSubstrateProduct
FgaPT2fgaPT2Prenylation of L-tryptophanL-tryptophanDMAT
FgaFSfgaFSReduction of chanoclavine-I aldehydeChanoclavine-I aldehydeFestuclavine
FgaMTfgaMTC-8 methylationFestuclavine8-Methylfestuclavine
FgaATfgaATC-9 acetylation8-MethylfestuclavineFumigaclavine A

Analytical Characterization Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280 nm) resolves fumigaclavine A from complex fungal extracts . Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation (retention time: 12.3 min) .

Spectroscopic Identification

  • Mass Spectrometry (MS): Electrospray ionization (ESI+) reveals a dominant [M+H]+ ion at m/z 299.4 .

  • NMR Spectroscopy: Key signals include δ 7.25 (H-4, indole), δ 3.85 (H-9 acetate), and δ 1.15 (C-8 methyl) .

Research Gaps and Future Directions

Despite advances in biosynthetic understanding, critical questions persist:

  • Pharmacokinetics: Absorption, distribution, and metabolism of fumigaclavine A in mammalian systems remain uncharacterized.

  • Target Identification: Proteomic studies are needed to map protein targets influenced by fumigaclavine A’s ergoline scaffold.

  • Synthetic Biology: Heterologous expression of the fga cluster in Saccharomyces cerevisiae could enable scalable production for drug development .

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